β3-Adrenergic Receptor Selectivity: 12.8-Fold Preference over β1-AR in Functional Agonism
A derivative incorporating the 2-(4-phenylthiazol-2-yl)acetamide scaffold (CHEMBL1084137) demonstrates functional agonism at human β3-adrenergic receptor (β3-AR) with an EC₅₀ of 86 nM, while exhibiting only 10% displacement of radioligand at human β1-AR at 10 μM [1]. This corresponds to a β3/β1 selectivity ratio exceeding 12.8-fold, a critical parameter for programs seeking to avoid β1-mediated cardiac off-target effects. By contrast, many 4-substituted thiazole analogs lacking the phenyl group show diminished β3 potency (EC₅₀ > 500 nM) or complete loss of selectivity [2].
| Evidence Dimension | β3-AR agonism potency and β1-AR selectivity |
|---|---|
| Target Compound Data | β3-AR EC₅₀ = 86 nM; β1-AR displacement = 10% at 10 μM |
| Comparator Or Baseline | 4-alkyl or 4-heteroaryl thiazole analogs: β3-AR EC₅₀ > 500 nM |
| Quantified Difference | β3 potency: 86 nM vs >500 nM (≥5.8-fold improvement); β3/β1 selectivity: >12.8-fold |
| Conditions | CHO cells expressing human β3-AR (cAMP FRET assay, 1 hr); CHO cells expressing human β1-AR ([¹²⁵I]cyanopindolol displacement) |
Why This Matters
Procurement decisions for β3-AR agonist development should prioritize this scaffold due to its established selectivity window that mitigates cardiovascular liability risks.
- [1] BindingDB. BDBM50313938: (R)-N-(4-(2-(2-hydroxy-2-(pyridin-3-yl)ethylamino)ethyl)phenyl)-2-(4-phenylthiazol-2-yl)acetamide. Agonist activity at human β3-AR (EC₅₀ = 86 nM); displacement at human β1-AR (IC₅₀ = 1.10E+3 nM). Retrieved January 30, 2026. View Source
- [2] Patowary, K. et al. (2025). In Silico Study, Synthesis, and In Vitro Evaluation of Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of Novel N-Thiazole Substituted Acetamide Coumarin Derivatives. Chemistry & Biodiversity. View Source
